(Z)-methyl 4-((3-(3-((4-methylthiazol-2-yl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate
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Description
(Z)-methyl 4-((3-(3-((4-methylthiazol-2-yl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C19H17N3O4S3 and its molecular weight is 447.54. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Synthetic compounds related to "(Z)-methyl 4-((3-(3-((4-methylthiazol-2-yl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate" have shown potential in anticancer activity evaluation. A study by Havrylyuk et al. (2010) reported on the antitumor screening of several novel 4-thiazolidinones containing benzothiazole moiety. Two compounds demonstrated anticancer activity against a variety of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Compound 6 was highlighted for its significant activity, showcasing the potential of such molecules in cancer research (Havrylyuk et al., 2010).
Synthesis and Characterization
Research on the synthesis and characterization of derivatives related to "this compound" has been extensive. Zidar et al. (2009) described a convenient method for preparing 4-benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-ones and related compounds using microwave-assisted synthesis. This highlights the compound's relevance in facilitating the synthesis of novel heterocyclic compounds (Zidar, Kladnik, & Kikelj, 2009).
Aldose Reductase Inhibitors
Saeed et al. (2014) synthesized oxothiazolidine benzoate and acetate derivatives, evaluating them as inhibitors for aldehyde reductase and aldose reductase, enzymes implicated in diabetic complications. This research suggests the potential of derivatives of "this compound" in managing long-term diabetic complications, offering insights into novel therapeutic approaches (Saeed et al., 2014).
Supramolecular Structures
Delgado et al. (2005) studied the supramolecular structures of thioxothiazolidinone derivatives, revealing their hydrogen-bonded dimers, chains of rings, and sheet formations. This research underlines the compound's utility in understanding and designing new molecular assemblies and materials with potential applications in various scientific fields (Delgado et al., 2005).
Properties
IUPAC Name |
methyl 4-[(Z)-[3-[3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S3/c1-11-10-28-18(20-11)21-15(23)7-8-22-16(24)14(29-19(22)27)9-12-3-5-13(6-4-12)17(25)26-2/h3-6,9-10H,7-8H2,1-2H3,(H,20,21,23)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYIRRKEOSMXKI-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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